1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-(1,1-dioxothian-4-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c13-11(14)9-2-1-5-12(8-9)10-3-6-17(15,16)7-4-10/h9-10H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJUYNHSPQBSAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCS(=O)(=O)CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylic acid, a derivative of piperidine, has garnered attention for its potential biological activities. This compound is characterized by the presence of a thiopyran moiety and exhibits various pharmacological properties that may be beneficial in therapeutic contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₃N₃O₄S
- CAS Number : 1158575-71-3
- SMILES Notation : NC1CCS(=O)(=O)CC1C(=O)N
This compound features a piperidine ring fused with a dioxidothiopyran structure, contributing to its unique biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have demonstrated that derivatives of thiopyran compounds possess significant antioxidant properties. For instance, compounds similar to 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)piperidine have shown effectiveness in scavenging free radicals and inhibiting lipid peroxidation. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) reduction, where lower IC50 values indicate higher activity.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 20 | DPPH Scavenging |
| Compound B | 47 | Lipid Peroxidation Inhibition |
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Research on related piperidine derivatives has shown promise against neurodegenerative diseases by acting as GABA reuptake inhibitors and reducing oxidative stress in neuronal cells. For example, ethyl nipecotate, a related compound, has been evaluated for its protective effects against neuronal damage.
Anti-inflammatory Properties
Preliminary studies indicate that the compound may exhibit anti-inflammatory activity. In vitro assays have shown that it can reduce pro-inflammatory cytokine production and inhibit key enzymes involved in inflammation pathways. This suggests potential applications in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of thiopyran derivatives:
-
Neurodegeneration Study :
A study published in Molecules evaluated the neuroprotective effects of various piperidine derivatives, including those with thiopyran structures. The findings indicated that certain compounds could significantly reduce neuronal cell death induced by oxidative stress (MDPI, 2022) . -
Antioxidant Evaluation :
In another study focusing on the antioxidant properties of related compounds, it was found that specific substitutions on the thiopyran ring enhanced DPPH scavenging activity. The most active compounds showed IC50 values comparable to established antioxidants like Trolox (MDPI, 2022) . -
Inflammatory Response :
Research investigating the anti-inflammatory effects of piperidine derivatives indicated that these compounds could inhibit nitric oxide production in macrophages, suggesting their potential as therapeutic agents for inflammatory diseases (PubMed) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
